molecular formula C22H32N2O3S B11341591 N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11341591
M. Wt: 404.6 g/mol
InChI Key: GPCKKZGLEJGJEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclohexene ring, a piperidine ring, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards .

Chemical Reactions Analysis

Types of Reactions

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases or conditions.

    Industry: Utilized in the development of new materials or chemical processes

Mechanism of Action

The mechanism of action of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE include:

Uniqueness

The uniqueness of N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H32N2O3S

Molecular Weight

404.6 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H32N2O3S/c1-18-7-5-6-10-21(18)17-28(26,27)24-15-12-20(13-16-24)22(25)23-14-11-19-8-3-2-4-9-19/h5-8,10,20H,2-4,9,11-17H2,1H3,(H,23,25)

InChI Key

GPCKKZGLEJGJEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NCCC3=CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.